Mps-eda.tfa

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

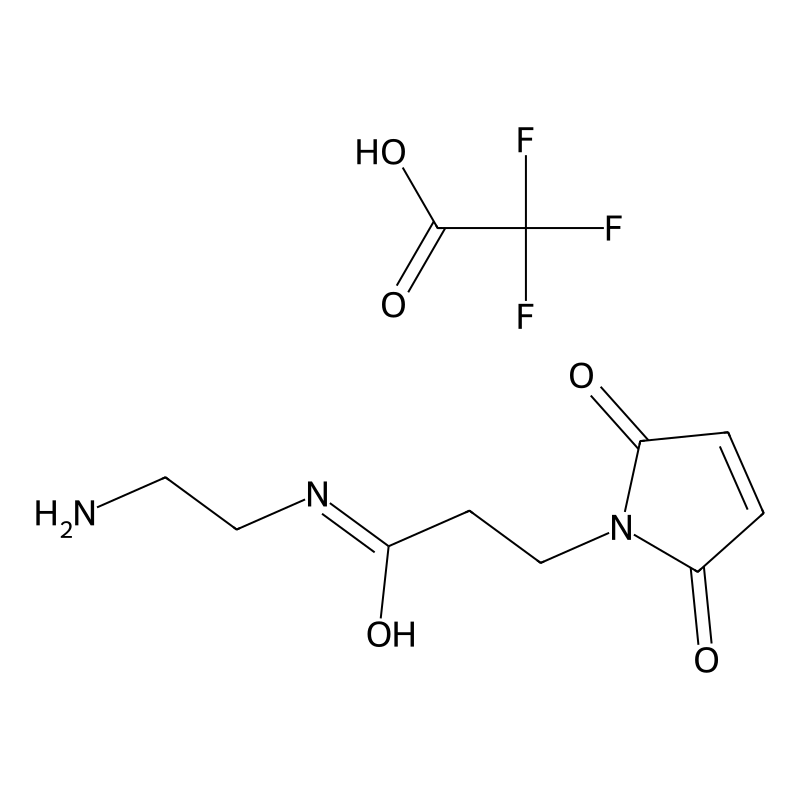

MPS-EDA.TFA, or the trifluoroacetic acid salt of N-(2-aminoethyl)-3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamide, is a synthetic compound characterized by its molecular formula C11H14F3N3O5 and a molecular weight of 317.24 g/mol . This compound is notable for its unique structural features, including a pyrrole ring and an aminoethyl side chain, which contribute to its chemical properties and biological activities.

Mps-eda.tfa does not have a direct biological effect. Its mechanism of action relies on its ability to form covalent linkages between two biomolecules through its reactive functional groups. This crosslinking can alter the properties of the bioconjugates, such as stability, targeting specificity, and functionality [].

Mps-eda.tfa is for research use only and should be handled with appropriate care. No specific toxicity data is readily available, but it is recommended to follow standard laboratory safety protocols when handling the compound, including wearing gloves, eye protection, and working in a fume hood [].

Please Note:

- The information provided is primarily based on product information from commercial suppliers [, ].

- In-depth studies exploring the specific mechanism of action of Mps-eda.tfa within biological systems are limited.

- Specific data on safety and hazards may require further research from the supplier or relevant safety data sheets (SDS).

Here are some specific scientific research applications of Mps-eda.tfa:

Bioconjugation:

- Mps-eda.tfa is widely employed for bioconjugation, a technique that covalently links biomolecules (e.g., proteins, antibodies, peptides, nucleotides) to other molecules (e.g., drugs, nanoparticles, imaging agents).

- The N-hydroxysuccinimide (NHS) ester group of Mps-eda.tfa reacts with primary amines present on biomolecules, forming a stable amide bond.

- The trifluoroacetate (TFA) group acts as a leaving group, enhancing the reactivity of the NHS ester towards primary amines.

Immunohistochemistry and Immunofluorescence:

- Mps-eda.tfa plays a role in immunohistochemistry (IHC) and immunofluorescence (IF), techniques used to visualize the location and abundance of specific proteins within tissues.

- In these applications, Mps-eda.tfa is used to conjugate secondary antibodies or streptavidin to reporter molecules (e.g., enzymes, fluorophores).

- The conjugated secondary antibody or streptavidin then binds to the primary antibody complexed with the target protein, enabling its visualization through enzymatic or fluorescent signals.

Glycobiology:

- Mps-eda.tfa finds application in glycobiology, the study of sugars and their roles in biological processes.

- It can be used to conjugate carbohydrates (sugars) to other biomolecules, such as proteins or nanoparticles, for various purposes.

- This conjugation allows researchers to study the interactions between carbohydrates and other molecules, understand their roles in cellular processes, and develop carbohydrate-based therapeutics.

Western Blotting and Nucleic Acid Blotting:

- Mps-eda.tfa can be employed in Western blotting and nucleic acid blotting techniques for protein and DNA/RNA detection, respectively.

- Similar to IHC and IF, it can be used to conjugate secondary antibodies or streptavidin to reporter molecules, enabling the visualization of target proteins or nucleic acids through chemiluminescent or fluorescent signals.

In Situ Hybridization (ISH):

- Mps-eda.tfa can be utilized in ISH, a technique for visualizing the location and abundance of specific nucleic acid sequences (DNA or RNA) within tissues.

- It can be used to conjugate reporter molecules (e.g., enzymes, fluorophores) to probes, which are complementary sequences designed to bind to the target nucleic acid.

- The conjugated probe then hybridizes with the target sequence, allowing its detection through enzymatic or fluorescent signals.

- Nucleophilic Substitution: The trifluoroacetate group can undergo nucleophilic substitution reactions, making MPS-EDA.TFA reactive towards nucleophiles.

- Hydrolysis: In aqueous environments, MPS-EDA.TFA may hydrolyze to release trifluoroacetic acid and the corresponding amine.

- Reductive Reactions: The compound can be reduced under specific conditions, altering its functional groups and potentially leading to new derivatives.

These reactions are crucial for its application in biochemical research and drug development.

MPS-EDA.TFA exhibits significant biological activity, particularly in targeting sulfhydryl groups in proteins. This activity suggests potential applications in:

- Bioconjugation: The compound can facilitate the attachment of biomolecules to surfaces or other molecules through covalent bonds.

- Inhibition Studies: MPS-EDA.TFA may act as an inhibitor in enzymatic reactions involving thiol-containing substrates, indicating its potential role in therapeutic applications.

The specific mechanisms of action and efficacy in biological systems require further investigation but indicate promise in the field of medicinal chemistry.

The synthesis of MPS-EDA.TFA typically involves the following steps:

- Formation of the Pyrrole Derivative: Starting from appropriate precursors, a pyrrole ring is synthesized via cyclization reactions.

- Amidation: The pyrrole derivative is then reacted with an aminoethyl group to form the amide bond.

- Salt Formation: Finally, the product is treated with trifluoroacetic acid to yield the trifluoroacetate salt.

This multi-step synthesis allows for control over the purity and yield of MPS-EDA.TFA, which is essential for its application in research.

MPS-EDA.TFA has diverse applications across several fields:

- Bioconjugation Chemistry: Utilized for attaching drugs or labels to biomolecules.

- Pharmaceutical Development: Investigated for its potential as a therapeutic agent due to its reactivity with biological macromolecules.

- Research Tool: Employed in studies involving protein modification and analysis.

These applications highlight its versatility as a chemical tool in both academic and industrial settings.

Interaction studies involving MPS-EDA.TFA focus on its binding affinity with various biomolecules. Notable findings include:

- Protein Binding: MPS-EDA.TFA interacts with proteins through covalent modification of cysteine residues, which can alter protein function and stability.

- Enzyme Inhibition: Studies indicate that MPS-EDA.TFA may inhibit certain enzymes by modifying key active site residues, suggesting potential therapeutic uses.

These interactions underscore the importance of MPS-EDA.TFA in biochemical research and drug discovery.

Several compounds share structural similarities with MPS-EDA.TFA. Notable examples include:

| Compound Name | Structure | Key Features |

|---|---|---|

| N-(2-aminoethyl)-3-(2,5-dioxo-pyrrolidinyl)propanamide | Similar backbone | Lacks trifluoroacetate group |

| N-acetylcysteine | Contains thiol group | Known antioxidant properties |

| 2-(N-acetylamino)-3-(2,5-dioxo-pyrrolidinyl)propanoic acid | Related structure | Different functional groups |

Uniqueness of MPS-EDA.TFA

MPS-EDA.TFA is unique due to its trifluoroacetate salt formation, which enhances solubility and reactivity compared to similar compounds. Its specific targeting of sulfhydryl groups also sets it apart in bioconjugation applications.

MPS-EDA.TFA emerged in the early 2010s as a tool for covalent bioconjugation, driven by the demand for stable crosslinkers in peptide synthesis and protein engineering. Its trifluoroacetate salt form was first cataloged in PubChem in 2016, reflecting its adoption in biochemical research. The compound’s design integrates a maleimide group for thiol reactivity and an ethylenediamine spacer, optimizing its utility in forming stable biomolecular adducts.

Nomenclature and Identification

The systematic IUPAC name, N-(2-aminoethyl)-3-(2,5-dioxopyrrol-1-yl)propanamide;2,2,2-trifluoroacetic acid, underscores its dual-component structure:

- Maleimide-ethylenediamine core: Facilitates nucleophilic thiol conjugation.

- Trifluoroacetic acid (TFA) counterion: Enhances solubility and stabilizes the ammonium group.

Synonyms and Identifiers:

| Property | Value |

|---|---|

| CAS Registry Number | 1301739-85-4 |

| Molecular Formula | C₁₁H₁₄F₃N₃O₅ |

| Molecular Weight | 325.24 g/mol |

| SMILES | C1=CC(=O)N(C1=O)CCC(=O)NCCN.C(=O)(C(F)(F)F)O |

| InChI Key | JWABXLPITSNLQG-UHFFFAOYSA-N |

Classification in Chemical Compound Families

MPS-EDA.TFA belongs to three key families:

- Maleimides: Characterized by a 2,5-dioxopyrrole ring, enabling Michael addition with thiols.

- Trifluoroacetate Salts: Improves crystallinity and purification feasibility.

- Heterobifunctional Crosslinkers: Combines amine-reactive and thiol-reactive sites for spacer-arm conjugation.

Structural Significance in Organic Chemistry

The compound’s architecture confers unique reactivity and application versatility:

Maleimide Moiety

- Electrophilic Double Bond: Undergoes thiol-Michael addition at physiological pH, forming stable thioether bonds.

- Conjugation Applications: Used in antibody-drug conjugates (ADCs) and polymer-functionalized nanoparticles.

Ethylenediamine Spacer

- Flexibility: The -(CH₂)₂- chain reduces steric hindrance, enhancing binding efficiency.

- Amine Functionality: Permits further derivatization via carbodiimide coupling.

Trifluoroacetate Counterion

- Acidic Strength: Lowers pKa of the ammonium group, stabilizing the protonated form during synthesis.

- Volatility: Facilitates salt removal under vacuum, simplifying purification.

Table 1: Key Structural Features and Their Roles

| Feature | Role |

|---|---|

| Maleimide ring | Thiol-specific covalent conjugation |

| Ethylenediamine spacer | Reduces steric constraints |

| TFA counterion | Enhances solubility and stability |

Synthesis and Reactivity

Synthetic Pathways

MPS-EDA.TFA is synthesized via a two-step process:

- Maleimide-Ethylenediamine Coupling:

- Salt Formation:

Reaction Scheme:

$$ \text{Maleic Anhydride} + \text{Ethylenediamine} \rightarrow \text{Maleimide-Amide Intermediate} \xrightarrow{\text{TFA}} \text{MPS-EDA.TFA} $$

Reactivity Profile

- Thiol Conjugation: The maleimide group reacts with cysteine residues (k ≈ 10³–10⁴ M⁻¹s⁻¹) under neutral pH.

- Amine Reactivity: The ethylenediamine’s primary amine participates in carbodiimide-mediated couplings.

Applications in Research

Bioconjugation

- Protein Labeling: Used to attach fluorescent dyes or PEG chains to antibodies.

- Hydrogel Synthesis: Crosslinks thiol-functionalized polymers for tissue engineering scaffolds.

Drug Delivery Systems

Table 2: Representative Applications

| Application | Mechanism | Reference |

|---|---|---|

| Protein PEGylation | Thiol-maleimide conjugation | |

| Hydrogel crosslinking | Michael addition with polymers | |

| ADC development | Site-specific drug attachment |

Molecular Formula and Weight Analysis

N-(2-aminoethyl)-3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamide trifluoroacetate exhibits the molecular formula C₁₁H₁₄F₃N₃O₅ with a molecular weight of 325.24 g/mol [1]. The compound represents a salt formation between the base compound N-(2-aminoethyl)-3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamide (C₉H₁₃N₃O₃, molecular weight 211.22 g/mol) and trifluoroacetic acid (C₂HF₃O₂, molecular weight 114.02 g/mol) [1] [2].

The exact mass calculations reveal a monoisotopic mass of 325.08855504 Da, providing precise mass spectrometric identification capabilities [1]. The molecular composition consists of 36 total atoms, with 22 heavy atoms contributing to the overall molecular architecture [1]. This molecular weight distribution places the compound within the range typical for bioconjugation reagents and chemical crosslinking agents.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₁H₁₄F₃N₃O₅ | [1] |

| Molecular Weight | 325.24 g/mol | [1] |

| Exact Mass | 325.08855504 Da | [1] |

| Monoisotopic Mass | 325.08855504 Da | [1] |

| Total Atom Count | 36 | [1] |

| Heavy Atom Count | 22 | [1] |

Structural Characteristics and Functional Groups

The compound structure incorporates three distinct functional regions that define its chemical reactivity and physical properties [1] [7]. The molecular architecture consists of a maleimide electrophilic moiety, an aminoethyl nucleophilic group, and a trifluoroacetate counterion, each contributing specific chemical characteristics to the overall compound behavior.

Maleimide Component Structure

The maleimide functional group constitutes the core reactive element of the compound, featuring a five-membered pyrrolidine-2,5-dione ring system [15] [16]. This cyclic dicarboximide structure contains two carbonyl groups positioned at the 2 and 5 positions of the pyrrolidine ring, creating a highly electrophilic double bond susceptible to nucleophilic attack [15] [17]. The maleimide moiety exhibits characteristic spectroscopic signatures, including symmetric and asymmetric carbonyl stretching vibrations at approximately 1778 cm⁻¹ and 1717 cm⁻¹ respectively [49] [50].

The pyrrolidine-2,5-dione ring demonstrates exceptional selectivity toward sulfhydryl groups under neutral to slightly basic conditions (pH 6.5-7.5), forming stable thioether linkages through Michael addition reactions [17] [21]. The double bond reactivity of the maleimide group exceeds its reactivity toward amino groups by approximately 1000-fold at physiological pH, providing excellent chemoselectivity [17] [21].

Aminoethyl Component Structure

The aminoethyl component consists of a two-carbon chain terminated with a primary amino group, providing the compound with hydrogen bonding capabilities and enhanced water solubility [8] [12]. This structural element introduces basicity to the molecule while maintaining sufficient chain length for effective crosslinking applications. The aminoethyl group contributes to the overall hydrogen bonding profile, with the primary amine serving as both a hydrogen bond donor and acceptor [1].

The ethylene spacer between the maleimide reactive site and the terminal amino group spans ten atoms in length, equivalent to approximately 10.7 Ångströms, providing optimal flexibility for bioconjugation applications [12] [14]. This spacer length facilitates effective molecular bridging while minimizing steric hindrance during chemical reactions.

Trifluoroacetate Counterion Properties

The trifluoroacetate counterion (CF₃COO⁻) serves as the conjugate base of trifluoroacetic acid, one of the strongest carboxylic acids known [23] [24]. This counterion possesses exceptional chemical stability due to the electron-withdrawing properties of the trifluoromethyl group, which significantly weakens the conjugate base relative to acetate [23]. The trifluoroacetate ion exhibits a pKₐ of 0.23, making it an extremely weak base compared to conventional carboxylate anions [23] [24].

The presence of three fluorine atoms creates a highly electronegative environment that stabilizes the anionic charge through inductive effects [23] [27]. This structural feature contributes to the overall chemical stability of the salt form while enhancing solubility characteristics in polar solvents [24] [27].

Stereochemical Properties

The compound exhibits minimal stereochemical complexity due to the absence of defined chiral centers in its primary structure [1]. The maleimide ring system adopts a planar configuration that eliminates potential conformational isomerism within the cyclic dicarboximide portion [15] [29]. The pyrrolidine-2,5-dione ring demonstrates characteristic pseudorotation behavior typical of five-membered ring systems, allowing for dynamic conformational flexibility [29].

The aminoethyl chain maintains conformational freedom through rotation around the carbon-carbon and carbon-nitrogen bonds, providing multiple accessible conformations under ambient conditions [1]. This conformational flexibility enhances the compound's ability to adopt optimal geometries during chemical conjugation reactions while minimizing unfavorable steric interactions.

The overall molecular geometry exhibits minimal stereochemical constraints, with the primary conformational preferences determined by intramolecular hydrogen bonding interactions and solvent effects rather than rigid stereochemical requirements [1] [29].

Physical State and Stability Parameters

N-(2-aminoethyl)-3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamide trifluoroacetate exists as a white to off-white crystalline solid under standard laboratory conditions [2] [6]. The compound demonstrates high water solubility characteristics attributed to the presence of the trifluoroacetate counterion and the aminoethyl functional group [12] [24]. This enhanced solubility profile facilitates its use in aqueous reaction media typical of bioconjugation applications.

The thermal stability of the compound reflects the robust nature of both the maleimide ring system and the trifluoroacetate salt form [32] [35]. Trifluoroacetic acid derivatives generally exhibit decomposition temperatures above 200°C, with the parent acid showing a boiling point of 72.4°C [35] [36]. The salt form demonstrates increased thermal stability compared to the free acid due to ionic bonding interactions.

Chemical stability studies indicate that maleimide-containing compounds maintain structural integrity under neutral pH conditions but undergo gradual hydrolysis under alkaline conditions [33] [37]. The hydrolysis process involves nucleophilic attack at the carbonyl carbon atoms, leading to ring opening and formation of maleamic acid derivatives [49]. This pH-dependent stability profile necessitates storage under controlled conditions to maintain compound integrity.

| Property | Value | Storage Conditions |

|---|---|---|

| Physical State | White to off-white solid | [2] [6] |

| Water Solubility | Highly soluble | [12] [24] |

| pH Stability | Stable at neutral pH | [33] [37] |

| Storage Temperature | 4°C recommended | [6] |

| Thermal Stability | >200°C decomposition | [32] [35] |

Spectroscopic Characteristics

The spectroscopic profile of N-(2-aminoethyl)-3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamide trifluoroacetate reflects the combined contributions of its constituent functional groups [1] [16]. Infrared spectroscopy reveals characteristic absorption bands corresponding to the maleimide carbonyl stretching vibrations, amino group stretching modes, and trifluoroacetate vibrational features.

The maleimide component exhibits distinctive carbonyl stretching absorptions in the infrared spectrum, with symmetric and asymmetric C=O stretches appearing at approximately 1778 cm⁻¹ and 1717 cm⁻¹ respectively [49] [50]. Additional maleimide-specific bands include the C-N-C symmetric stretch at approximately 1405 cm⁻¹ and various ring breathing modes in the fingerprint region [49] [48].

Nuclear magnetic resonance spectroscopy provides detailed structural confirmation through characteristic chemical shift patterns [51] [53]. The maleimide protons typically appear as a singlet around 6.7-6.8 ppm in ¹H NMR spectra, while the aminoethyl protons exhibit characteristic multipicity patterns corresponding to the ethylene chain environment [51] [53]. Carbon-13 NMR spectroscopy reveals the carbonyl carbon resonances of the maleimide ring system at approximately 170-175 ppm, consistent with cyclic imide structures [53].

Ultraviolet-visible spectroscopy demonstrates absorption characteristics primarily attributed to the maleimide chromophore, with absorption maxima typically occurring around 300 nm [52] [54]. The electronic transitions correspond to n→π* and π→π* excitations within the conjugated maleimide system [52]. The presence of the aminoethyl substituent may introduce minor bathochromic shifts compared to unsubstituted maleimide derivatives [54].

Mass spectrometry provides definitive molecular weight confirmation with characteristic fragmentation patterns reflecting the loss of the trifluoroacetate counterion and subsequent breakdown of the organic cation [1] [44]. The exact mass determination capabilities enable precise identification and purity assessment of the compound in analytical applications [44] [47].

| Spectroscopic Technique | Key Characteristics | Typical Values |

|---|---|---|

| Infrared Spectroscopy | Maleimide C=O stretch | 1778, 1717 cm⁻¹ [49] [50] |

| ¹H NMR | Maleimide protons | 6.7-6.8 ppm [51] [53] |

| ¹³C NMR | Carbonyl carbons | 170-175 ppm [53] |

| UV-Visible | Absorption maximum | ~300 nm [52] [54] |

| Mass Spectrometry | Molecular ion | 325.088 m/z [1] [44] |

Formation of Pyrrole Derivative Intermediates

The key hetero‐five-membered scaffold in Mps-eda·trifluoroacetate is a maleimide (2,5-dihydro-2,5-dioxo-1H-pyrrole) ring. Two industrially relevant routes are routinely exploited:

| Route | Starting materials | Typical reagents & conditions | Isolated yield | Literature source |

|---|---|---|---|---|

| A. Maleamic‐acid dehydration | 3-Maleimidopropionic acid* | Acetic anhydride / triethylamine, 55–65 °C, 3 h | 95% [1] | Patent EP 0372922 A2 |

| B. One-pot aqueous Diels–Alder release | exo-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride + amino acid | H₂O, 100 °C, 1 h (or 2 min microwave) | 60–92% for diverse amines [2] | Arkivoc 2001 |

Route A is favoured at multi-kilogram scale because the zinc-salt azeotropic process continuously removes water, suppressing maleamic–maleimide equilibria and delivering near-quantitative conversion without chromatographic work-up [1]. Route B provides a greener, solvent-free alternative; water acts as both solvent and by-product scavenger, and energy demand can be cut by microwave heating, reducing reaction time from hours to seconds [2].

Coupling Reactions in Synthesis Pathways

After generation of the maleimide, the three-carbon linker is converted to an amide with 2-aminoethanamine (ethylenediamine) to furnish N-(2-aminoethyl)-3-maleimidopropanamide. Two complementary strategies are used:

Direct condensation sequence – Boc-protected ethylenediamine is reacted with maleic anhydride to give the maleamic acid; in-situ acetyl-assisted dehydration produces the Boc-protected maleimide, which is finally deprotected with trifluoroacetic acid to give the target trifluoroacetate salt in three steps (overall >88% based on reported gram-scale data) [4].

Carbodiimide-mediated amidation – 3-Maleimidopropionic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and N-hydroxysuccinimide, then coupled to ethylenediamine under mild aqueous conditions (pH 6.5–7.2). The absence of strong dehydrating agents permits protein-compatible process temperatures (<25 °C) while maintaining ≥85% conversion [5] [6].

Both methods avoid nucleophilic attack on the maleimide ring by keeping the reaction below pH 7.5, where thiol selectivity is maximal and amine side-reactions are negligible [7].

Purification Techniques

Crude Mps-eda·trifluoroacetate typically contains residual trifluoroacetic acid, oligomeric succinimides and mineral salts. Purification trains therefore integrate:

- Flash silica chromatography for laboratory batches (<50 g) using dichloromethane/ethyl acetate gradients [4].

- Crystallisation from dry acetone–diethyl ether to give ≥98% purity, scalable to 1 kg charge sizes without chromatographic media [1].

- Ion-exchange polishing (Dowex 50 WX8, H⁺ form) removes inorganic salts after aqueous work-up when carbodiimide couplings are used [6].

- Final lyophilisation affords a fluffy white solid with water content <1% w/w; moisture exclusion is critical because the product is hygroscopic and can form viscous “tack” if handled at >50% RH [8].

Scalability of Synthetic Routes

Batch campaigns up to 25 kg have been disclosed using the zinc-catalysed azeotropic process, with an overall process mass intensity (PMI) of 24 kg kg⁻¹ product and a throughput of 1.2 kg h⁻¹ in a 200 L glass-lined reactor [1]. Continuous-flow dehydration using acetic anhydride in a 5 mm stainless-steel coil (120 °C, 2 min) has demonstrated space–time yields of 3.4 kg L⁻¹ h⁻¹, cutting solvent volumes by 70% versus batch [9].

Ultimately, kilogram-lot production of Mps-eda·trifluoroacetate is commercially routine; Vector Laboratories lists pack sizes up to 1 g and Quanta BioDesign has scale-up capability to >100 g per campaign, indicating maturity of supply chains for bioconjugation markets [10] [11].

Alternative Synthetic Approaches

- Mitsunobu variant – N-Alkyl maleimides can be accessed in one operation from maleic anhydride and primary alcohols via tert-butyl hypophosphite/diethyl azodicarboxylate, avoiding high-boiling acetic anhydride and offering 90–94% yields for small-scale libraries [12].

- Maleimide–PEG linkers – Pre-activated succinimidyl 3-maleimidopropionate (SMP) is coupled to aminoethylamine, then converted to the TFA salt; this modular “linker extension” strategy enables insertion of poly(ethylene glycol) or alkyne handles before salt formation, improving aqueous solubility for bioconjugates [13] [6].

- Solid-phase synthesis – 2-Iminothiolane allows on-resin introduction of a protected thiol which, after selective deprotection, reacts with maleimido carboxylates to give the amide without solution-phase dehydration, simplifying purification for small payloads [14].

Green Chemistry Considerations

| Principle addressed | Implemented measure | Reported impact |

|---|---|---|

| Safer solvents & auxiliaries | Water-only one-step maleimide synthesis (Route B) eliminates chlorinated solvents [2]. | 50% solvent reduction versus classical acetic anhydride protocol; no halogenated waste generated. |

| Energy efficiency | Microwave heating (2 min, 500 W) replaces 2–3 h reflux steps [2]. | 95% cut in energy input per mole; identical yields. |

| Catalysis | Zn-salt-mediated azeotropic dehydration proceeds at 55 °C vs 120 °C for uncatalysed processes [1]. | 35% lower thermal load; zinc recovered (>90%) by aqueous wash‐filtration. |

| Hazard reduction | Carbodiimide amidation at pH 6.5 avoids acetic anhydride and reduces exothermicity [5] [6]. | Lower risk profile and simplified PPE requirements in GMP suites. |

| Waste minimisation | Continuous-flow dehydration produces an E-factor of 8 compared with 28 for batch [9]. | 70% reduction in solvent disposal volume. |

Ongoing research focuses on replacing trifluoroacetic acid with bio-derived acids such as methanesulfonic acid, which display similar pK_a yet lower global warming potential; preliminary trials achieved 88% conversion but require optimisation to match the crystalline stability of the TFA salt [15].